molecular formula C9H9ClFN3S B2594483 5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride CAS No. 2379951-88-7

5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride

Cat. No.: B2594483
CAS No.: 2379951-88-7
M. Wt: 245.7
InChI Key: QJVYSDGQCRHPOL-UHFFFAOYSA-N
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Description

5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride: is a synthetic organic compound that features a pyridine ring substituted with a fluorine atom and an amine group, along with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Coupling with Pyridine Derivative: The thiazole derivative is then coupled with a fluorinated pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Amination: The resulting intermediate undergoes amination to introduce the amine group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted pyridine ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) for deprotonation and various alkyl halides for alkylation are common.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes to study biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, while the thiazole ring can participate in various binding interactions. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-aminopyridine: Lacks the thiazole ring but shares the fluorinated pyridine structure.

    N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine: Similar structure but without the fluorine atom.

    5-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride: Chlorine instead of fluorine, which can affect its reactivity and biological activity.

Uniqueness

The presence of both the fluorine atom and the thiazole ring in 5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride gives it unique chemical and biological properties. The fluorine atom can enhance binding affinity and selectivity for biological targets, while the thiazole ring can participate in various chemical reactions, making this compound a versatile tool in research and development.

Properties

IUPAC Name

N-(5-fluoropyridin-2-yl)-4-methyl-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3S.ClH/c1-6-5-14-9(12-6)13-8-3-2-7(10)4-11-8;/h2-5H,1H3,(H,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVYSDGQCRHPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC2=NC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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